![molecular formula C15H17ClN4O3S B2697303 2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923678-24-4](/img/structure/B2697303.png)
2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Reagents for Attaching Sugars to Proteins
Cyanomethyl 1-thioglycosides, which share a chemical resemblance to the specified compound, have been utilized as new reagents for attaching sugars to proteins. These compounds, through their conversion to methyl imidate groups, facilitate the linkage of sugars to proteins, amino acids, and simple amines. This method has shown potential in maintaining the full activity of modified proteins like alpha-amylase and lysozyme, indicating a significant application in bioconjugation and drug delivery systems (Lee, Stowell, & Krantz, 1976).
Anticancer and Antimicrobial Applications
Research on derivatives of imidazole, a core component of the compound , has shown promise in anticancer and antimicrobial applications. For instance, KR-31831, an antiangiogenic agent featuring an imidazole moiety, has undergone extensive metabolism studies revealing potential therapeutic applications. The metabolic pathways identified for KR-31831, including N-dealkylation and N-acetylation, highlight the compound's biotransformation and its relevance in developing novel anticancer therapies (Kim et al., 2005).
Enzyme Inhibition for Therapeutic Use
Compounds structurally related to the specified chemical have been investigated for their α-glucosidase inhibitory potential, indicating their relevance in managing diabetes. A series of N-aryl/aralkyl derivatives demonstrated significant inhibition of α-glucosidase, which could be beneficial in developing new therapeutic agents for diabetes management. The synthesized compounds were achieved using common raw materials, suggesting a cost-effective approach to drug development (Iftikhar et al., 2019).
Synthesis and Chemical Transformations
A novel method for preparing enantiopure 1,4-disubstituted 2-imidazolines, related to the chemical structure of interest, has been reported. This process involves converting beta-amino alcohols into N-hydroxyethylamides, followed by several chemical transformations, ultimately producing a variety of enantiopure imidazolines. This method highlights the versatility and efficiency of synthesizing compounds with potential pharmaceutical applications (Boland et al., 2002).
Propiedades
IUPAC Name |
2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-17-13(22)7-20-12(8-21)6-18-15(20)24-9-14(23)19-11-4-2-3-10(16)5-11/h2-6,21H,7-9H2,1H3,(H,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULHCCNHDXPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)
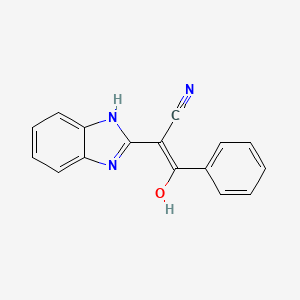
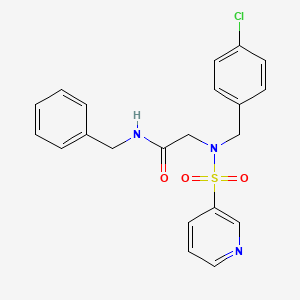
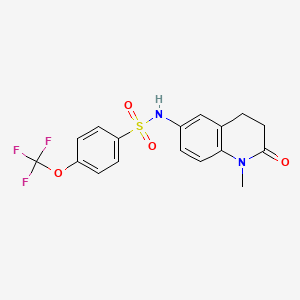
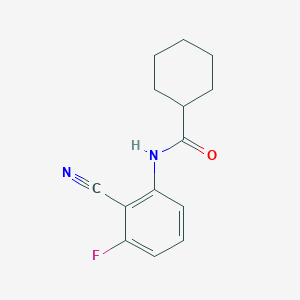

![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)
![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)
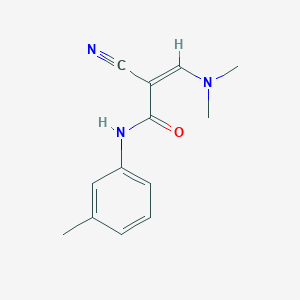
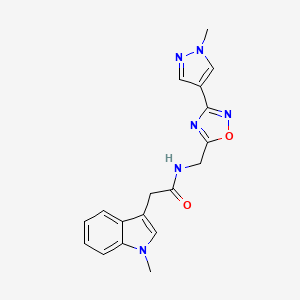

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)